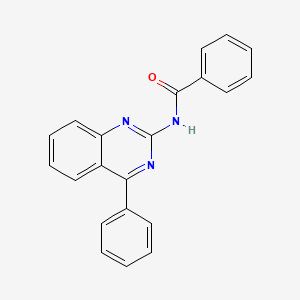

N-(4-phenylquinazolin-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-phenylquinazolin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O/c25-20(16-11-5-2-6-12-16)24-21-22-18-14-8-7-13-17(18)19(23-21)15-9-3-1-4-10-15/h1-14H,(H,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFAASDEMCDBNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Phenylquinazolin 2 Yl Benzamide and Its Derivatives

Established Synthetic Pathways for N-(4-phenylquinazolin-2-yl)benzamide

Traditional synthetic routes to this compound are typically multi-step processes that first construct the key intermediate, 2-amino-4-phenylquinazoline, which is then acylated to yield the final product.

Cyclization Reactions and Precursor Modifications

The formation of the 4-phenylquinazoline (B11897094) core is the foundational step in synthesizing the target molecule. A common precursor for this is a 2-aminobenzophenone (B122507) derivative, which possesses the necessary phenyl group at the eventual C4 position of the quinazoline (B50416) ring. wum.edu.pl

One established method involves the reaction of N-arylbenzimidoyl chlorides with cyanamide (B42294) in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄). researchgate.net This reaction proceeds through the formation of a quinazoline-catalyst complex, which is then hydrolyzed to yield the 4-amino-2-phenylquinazoline. researchgate.net Another approach utilizes the reaction of 2-aminobenzonitrile (B23959) with anilines in the presence of aluminum chloride to form 2-amino-N-arylbenzamidines, which can be further cyclized. researchgate.net

A versatile method for creating the essential 2-amino-4-phenylquinazoline intermediate involves a [4+2] annulation reaction. This is achieved by reacting 2-amino aryl ketones, specifically 2-aminobenzophenone, with N-benzyl cyanamides, mediated by hydrochloric acid. mdpi.com This process demonstrates good functional group tolerance and produces the desired quinazoline precursor in high yields. mdpi.com

The following table summarizes various precursor modifications for synthesizing the quinazoline ring.

| Starting Material(s) | Reagents | Key Intermediate | Reference(s) |

| N-arylbenzimidoyl chloride | Cyanamide, TiCl₄, Benzene (B151609) | 4-Amino-2-phenylquinazoline | researchgate.net |

| 2-Amino aryl ketone, N-benzyl cyanamide | Hydrochloric acid | N-Benzyl-4-phenylquinazolin-2-amine | mdpi.com |

| 2-Aminobenzonitrile, Aniline | Aluminum chloride | 2-Amino-N-arylbenzamidine | researchgate.net |

| 2-Aminothiobenzamide, Benzoyl chloride | Sodium methoxide | 2-Phenylquinazoline-4-thione | nih.gov |

Amide Bond Formation Strategies

Once the 2-amino-4-phenylquinazoline intermediate is secured, the final step is the formation of the amide bond at the C2 position. This is a standard acylation reaction. A common and direct method is the reaction of 2-amino-4-phenylquinazoline with benzoyl chloride. nih.gov This reaction typically occurs in an appropriate solvent, often with a base to neutralize the hydrochloric acid byproduct.

The acylation can also be performed on precursors before the final cyclization. For instance, 2-aminothiobenzamide can be acylated with substituted benzoyl chlorides to produce 2-benzoyl-aminothiobenzamides. nih.gov These intermediates can then undergo a sodium methoxide-catalyzed ring closure to form the corresponding quinazoline-4-thiones, which are sulfur analogs of the target structure. nih.gov

Novel and Green Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and atom-economical methods. These include microwave-assisted synthesis, metal-catalyzed reactions, and one-pot protocols, which often lead to shorter reaction times, higher yields, and reduced waste.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.govresearchgate.netnih.govingentaconnect.comeurekaselect.com While direct microwave-assisted synthesis of this compound is not extensively documented, the synthesis of its precursors and related analogs benefits significantly from this technology. For example, the synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines from substituted methyl anthranilate and iso(thio)cyanates is efficiently achieved using microwave irradiation without a catalyst. nih.gov

Furthermore, a one-pot multi-component reaction between 2-aminobenzonitrile, ortho-esters, and ammonium (B1175870) acetate (B1210297) under solvent-free microwave conditions yields 2-alkyl-4-aminoquinazolines efficiently. nih.gov The synthesis of 3-amino-2-phenylquinazolin-4(3H)-one and its carbothioamide analog from 2-benzamidobenzoyl chloride with hydrazine (B178648) or thiourea (B124793) is accomplished in just 4 minutes under microwave irradiation at 135 °C, showcasing a significant reduction in reaction time compared to conventional heating. ingentaconnect.com These examples highlight the potential of microwave assistance to rapidly construct the quinazoline core, which is a key step toward the final target compound.

Copper-Catalyzed and Palladium-Catalyzed Methods

Transition metal catalysis offers powerful and versatile tools for constructing the quinazoline scaffold. Both copper and palladium catalysts have been employed effectively.

Copper-Catalyzed Methods: Copper catalysts are particularly useful for forming C-N bonds. An efficient method for synthesizing 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives involves the copper-catalyzed reaction of substituted 2-bromobenzonitriles with amidines or guanidine. organic-chemistry.org Using CuI as the catalyst with a suitable ligand like N,N'-dimethylethylenediamine (DMEDA) under mild conditions provides good yields. organic-chemistry.org A domino protocol catalyzed by a Fe/Cu relay system has also been developed to synthesize 2-phenylquinazolin-4-amines from ortho-halogenated benzonitriles, aldehydes, and sodium azide (B81097). organic-chemistry.orgnih.gov This process involves multiple steps, including a copper-catalyzed SNAr reaction and denitrogenation. nih.gov

Palladium-Catalyzed Methods: Palladium catalysis is widely used for C-C and C-N bond-forming reactions, such as the Suzuki cross-coupling. mdpi.com This reaction can be used to introduce the phenyl group at the C4 position or to build more complex derivatives. researchgate.netnih.gov For instance, bromo-substituted quinazolines can be coupled with boronic acid esters in the presence of a palladium catalyst like Pd(dppf)Cl₂ to form C-C bonds. mdpi.com Additionally, palladium-catalyzed methods have been developed for the synthesis of quinazolinones from N-(o-halophenyl)imidoyl chlorides or imidates through reactions with various N-nucleophiles or via aminocarbonylation. nih.gov A one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols is also achieved using a palladium catalyst in a cascade reaction involving oxidation, reduction, condensation, and dehydrogenation. nih.govresearchgate.net

One-Pot Reaction Protocols

A notable one-pot approach for quinazoline synthesis involves the palladium-catalyzed N-monoarylation of an amidine, followed by the addition of an aldehyde to the crude reaction mixture. mit.edu This sequence leads to the formation of the quinazoline ring system in a single pot. An oxidant like DDQ can be added in the final step to facilitate the aromatization to the quinazoline product. mit.edu

Another strategy involves a three-component reaction. For example, an Fe/Cu relay-catalyzed domino protocol allows the synthesis of 2-phenylquinazolin-4-amines from commercially available ortho-halogenated benzonitriles, aldehydes, and sodium azide in one pot. nih.gov Similarly, copper-catalyzed three-component reactions of 2-(2-bromophenyl)‐1H‐imidazoles/benzimidazoles with a benzaldehyde (B42025) surrogate and a nitrogen source can produce complex quinazoline derivatives. researchgate.net These multi-component, one-pot methods represent a highly efficient and convergent strategy for assembling complex quinazoline structures.

The following table summarizes various novel synthetic approaches.

| Method | Catalyst/Conditions | Precursors | Product Type | Reference(s) |

| Microwave-Assisted | Solvent-free, AcONH₄ | 2-Aminobenzonitrile, Ortho-esters | 2-Alkyl-4-aminoquinazolines | nih.gov |

| Microwave-Assisted | DMF, K₂CO₃, 135°C | 2-Benzamidobenzoyl chloride, Hydrazine/Thiourea | 3-Amino-2-phenylquinazolin-4(3H)-one | ingentaconnect.com |

| Copper-Catalyzed | CuI, DMEDA, K₂CO₃, DMF | 2-Bromobenzonitrile, Amidine/Guanidine | 4-Aminoquinazolines | organic-chemistry.org |

| Fe/Cu Relay Catalysis | FeCl₃, CuI, L-proline, DMF | o-Halobenzonitrile, Aldehyde, NaN₃ | 2-Phenylquinazolin-4-amines | organic-chemistry.orgnih.gov |

| Palladium-Catalyzed | Pd(dppf)Cl₂, Na₂CO₃ | Bromo-quinazoline, Boronic acid ester | C-C coupled quinazolines | mdpi.com |

| One-Pot Palladium | Pd catalyst, Cs₂CO₃; then Aldehyde, DDQ | Aryl halide, Amidine | Quinazoline derivatives | mit.edu |

Derivatization Strategies and Substituent Incorporation

The generation of libraries of this compound analogs relies on versatile synthetic routes that permit the introduction of a wide array of substituents at various positions on the molecule. These strategies are crucial for fine-tuning the compound's physicochemical and biological properties.

The quinazoline core offers multiple sites for substitution, allowing for significant structural diversity. Research has demonstrated the feasibility of introducing substituents onto both the benzene and pyrimidine (B1678525) rings of the quinazoline system.

One common approach involves starting with appropriately substituted anthranilic acid derivatives or 2-aminobenzonitriles. For instance, 6- and 7-substituted 4-amino-2-phenylquinazolines have been synthesized by reacting N-arylbenzimidoyl chlorides with cyanamide, catalyzed by titanium tetrachloride (TiCl₄). researchgate.net This method allows for the incorporation of various groups on the benzo portion of the quinazoline ring.

The 4-position of the quinazoline ring is another key site for modification. In the synthesis of m-(4-morpholinoquinazolin-2-yl)benzamides, the 4-position is substituted with a morpholino group. nih.gov Other studies have shown the introduction of different groups at this position, such as methyl or substituted phenyl rings. For example, N-benzyl-4-(4-fluorophenyl)quinazolin-2-amine has been synthesized, demonstrating the feasibility of adding substituted aryl groups. mdpi.com Chandrika et al. noted that introducing a decylamine (B41302) group at the C-4 position was beneficial for the antimicrobial activity of certain 2,4,6-trisubstituted quinazolines. nih.gov

Complex, multi-step syntheses have been developed to create elaborately substituted quinazolines, such as 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline derivatives, further highlighting the chemical tractability of the quinazoline nucleus. mdpi.com

Table 1: Examples of Substitutions on the Quinazoline Ring

| Compound Name | Position of Substitution | Substituent | Reference |

| N-Benzyl-4-(4-fluorophenyl)quinazolin-2-amine | C4 | 4-Fluorophenyl | mdpi.com |

| 6-Bromo-4-amino-2-phenylquinazoline | C6 | Bromo | researchgate.net |

| m-(4-Morpholinoquinazolin-2-yl)benzamide | C4 | Morpholino | nih.gov |

| 2,4,6-Trisubstituted quinazoline derivative | C4 | Decylamine | nih.gov |

| 2,4-bis[(4-Methylpiperazin-1-yl)methylphenyl]phenylquinazoline | C2, C4 | (4-Methylpiperazin-1-yl)methylphenyl | mdpi.com |

The benzamide (B126) portion of this compound is another critical area for structural modification. Altering the substituents on the benzoyl group can significantly impact the molecule's properties. Synthetic strategies often involve the acylation of a 2-amino-4-phenylquinazoline precursor with a variety of substituted benzoyl chlorides.

Further diversification can be achieved by altering the linker between the quinazoline core and the terminal phenyl group. One study synthesized a series of N-(substituted)-2-[4-oxo-2-phenylquinazolin-3(4H)-yl] acetohydrazide derivatives. researchgate.net In this case, the direct amide bond is replaced by an acetohydrazide linker, which then connects to various substituted aldehydes to form Schiff bases, representing a significant structural departure and diversification strategy. researchgate.net

Table 2: Examples of Benzamide Moiety Diversification

| Base Scaffold | Modification | Resulting Compound Type | Reference |

| m-(4-Morpholinoquinazolin-2-yl)amine | Acylation with substituted benzoyl chlorides | Substituted m-(4-morpholinoquinazolin-2-yl)benzamides | nih.gov |

| 2-Phenyl-3-amino-3,4-dihydroquinazolin-4-one | Acylation and reaction with aldehydes | N-(substituted)-2-[4-oxo-2-phenylquinazolin-3(4H)-yl] acetohydrazide Schiff bases | researchgate.net |

| 3-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)benzamide | N-arylation | N-Aryl-3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)benzamides | mdpi.com |

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug design. This compound and its analogs have been used as platforms for creating hybrid compounds incorporating other biologically active moieties.

Several studies have focused on creating hybrids that merge the quinazoline or benzamide structure with other heterocyclic systems known for their pharmacological importance.

1,2,4-Oxadiazole (B8745197) and Quinoline (B57606): A series of benzamides were synthesized featuring a quinoline-linked 1,2,4-oxadiazole moiety. mdpi.com This was achieved by connecting the benzamide structure to the oxadiazole, which in turn was linked to a quinoline scaffold via an ether bond. mdpi.com

Acylhydrazone and Schiff Base: Acylhydrazone is a pharmacophore with known bioactivity. nih.gov Researchers have synthesized quinazolinone derivatives that incorporate an acylhydrazone linker, which can then be reacted to form Schiff bases, effectively creating a quinazolinone-Schiff base hybrid. nih.govresearchgate.net

Tetrahydroisoquinoline: In an effort to develop new therapeutic agents, a series of P-gp inhibitors were designed by integrating the quinazoline core of Lapatinib with the framework of the P-gp inhibitor Tariquidar. nih.gov This resulted in hybrid molecules containing a quinazoline-benzamide structure linked to a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) moiety. nih.gov

Sulfonamide: The sulfonamide group is a key pharmacophore. Hybrid molecules containing both benzamide and sulfonamide functionalities have been synthesized and investigated for their biological activities. nih.gov

These examples demonstrate the versatility of the quinazoline-benzamide scaffold in creating complex hybrid molecules with potentially novel or synergistic pharmacological profiles.

Mechanistic Investigations of Synthetic Reactions

Understanding the mechanisms of the reactions used to synthesize this compound and its derivatives is crucial for optimizing reaction conditions and expanding their scope.

Metal-catalyzed reactions are frequently employed in quinazoline synthesis. A proposed mechanism for the synthesis of 2-phenylquinazolin-4-amine (B85525) derivatives involves the use of a cocktail of FeCl₃, CuI, and L-proline, suggesting a complex catalytic cycle. researchgate.net Copper-catalyzed one-pot syntheses have also been developed, proceeding through tandem reactions like C-arylation and cyclization. nih.gov Ruthenium-based catalytic systems have been shown to be highly selective for the dehydrogenative coupling of 2-aminophenyl ketones with amines to yield quinazolines, or the deaminative coupling of 2-aminobenzamides with amines to form quinazolinones. acs.org

Lewis acid catalysis is also a common strategy. The synthesis of 4-amino-2-phenylquinazolines from N-arylbenzimidoyl chlorides and cyanamide is catalyzed by TiCl₄. The reaction is believed to proceed through the formation of a stable quinazoline-catalyst complex, which is then hydrolyzed to yield the final product. researchgate.net

In transition-metal-free approaches, a plausible mechanism for the synthesis of 2-phenylquinazolin-4(3H)-ones from 2-aminobenzamides and benzyl (B1604629) alcohols has been proposed. researchgate.net This reaction, mediated by t-BuONa and using oxygen as the oxidant, is thought to begin with the base-mediated oxidation of benzyl alcohol to benzaldehyde. researchgate.net This is followed by condensation with the 2-aminobenzamide, intramolecular nucleophilic addition (cyclization), and a final oxidative dehydrogenation step to furnish the quinazolinone ring system. researchgate.net

Other mechanistic pathways, such as the Aza-Wittig reaction, have also been utilized. This reaction can be part of a tandem sequence, for example, a Staudinger–Aza-Wittig–Nucleophilic addition cascade, to construct fused quinazoline systems like indolo[1,2-c]quinazolines under mild conditions. nih.gov

Structure Activity Relationship Sar Studies of N 4 Phenylquinazolin 2 Yl Benzamide Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of N-(4-phenylquinazolin-2-yl)benzamide derivatives is profoundly influenced by the nature and position of substituents on both the quinazoline (B50416) and benzamide (B126) rings. These modifications can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Electronic and Steric Influences of Functional Groups

The electronic properties of substituents, whether electron-donating or electron-withdrawing, play a pivotal role in modulating the biological activity of this compound derivatives. For instance, the introduction of electron-withdrawing groups on the benzamide moiety has been shown to be beneficial for the inhibitory activity of certain benzamide derivatives. mdpi.com

Steric factors also significantly contribute to the SAR. The size and spatial arrangement of functional groups can either facilitate or hinder the binding of the molecule to its target. Studies on related quinazoline derivatives have indicated that bulkier substituents at specific positions, such as the C-7 position of the quinazoline core, are favorable for inhibitory activity. nih.gov Conversely, excessively bulky groups can lead to steric clashes within the binding site, reducing or abrogating biological activity.

Halogenation and Alkylation Impact on Biological Activity

Halogenation at specific positions of the quinazoline or the phenyl rings is a common strategy to enhance biological activity. Halogens can influence the electronic distribution, lipophilicity, and metabolic stability of the compound. For example, the presence of a chloro group at the 4-position of the benzamide ring in a related series of quinazolinone derivatives was found to be the most active soluble epoxide hydrolase (sEH) inhibitor. ijpscr.info In other instances, di-chloro substitution on the benzene (B151609) ring of benzamide derivatives resulted in superior inhibitory activities. mdpi.com

Alkylation, the introduction of alkyl groups, also has a significant impact. The addition of a methyl group to the benzamide moiety in a series of quinazolinone derivatives has been studied, though the effect on activity can be variable and context-dependent. ijpscr.info The length and branching of the alkyl chain are critical, as they can affect both the solubility and the fit of the molecule within the target's binding pocket.

Pharmacophore Elucidation and Key Binding Determinants

Pharmacophore modeling for quinazoline-based inhibitors has identified several key features essential for potent biological activity. The quinazoline scaffold itself is a privileged structure in medicinal chemistry, particularly for kinase inhibitors. nih.gov

Key binding determinants for related quinazoline derivatives often involve hydrogen bonding interactions. The nitrogen atoms at positions 1 and 3 of the quinazoline ring (N-1 and N-3) are crucial for forming hydrogen bonds with amino acid residues in the active site of target proteins, such as kinases. nih.gov Specifically, the N-1 of the quinazoline ring can form hydrogen bonds with methionine residues, while the N-3 can interact with threonine residues, often through a water-mediated bridge. nih.gov The amide linker in this compound also presents opportunities for hydrogen bonding, contributing to the stability of the ligand-target complex.

Conformational Analysis and Molecular Flexibility in Ligand-Target Interactions

The three-dimensional conformation of this compound and its derivatives is a critical determinant of their biological activity. Molecular flexibility allows the ligand to adopt an optimal conformation to fit within the binding site of a biological target. pharmacophorejournal.com

Computational studies, such as molecular docking, are instrumental in understanding these interactions. ekb.egnih.gov These studies simulate the binding of the ligand to the receptor, providing insights into the preferred binding poses and the key intermolecular interactions. The number of flexible bonds within a molecule is an indicator of its conformational flexibility, which in turn can influence its ability to bind effectively to receptors and its oral bioavailability. pharmacophorejournal.com For quinazoline derivatives, the rotational freedom around the bonds connecting the phenyl ring, the quinazoline core, and the benzamide moiety allows the molecule to adapt its shape to the specific topology of the target's active site.

Rational Design Principles for Enhanced Biological Potency

The rational design of more potent this compound derivatives is guided by the SAR data and an understanding of the ligand-target interactions. A key principle is the optimization of substituents to maximize favorable interactions and minimize unfavorable ones.

Based on SAR studies of related compounds, several design principles can be proposed:

Targeted Substitution: Introducing specific substituents at key positions, such as electron-withdrawing groups on the benzamide ring or bulky groups at the C-7 position of the quinazoline, can enhance potency. mdpi.comnih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve potency, selectivity, or pharmacokinetic properties. For example, replacing an amide linker with a urea (B33335) linker has been shown to be more favorable for the inhibitory activity of some quinazoline derivatives. nih.gov

Scaffold Hopping: While maintaining the core pharmacophoric elements, modifying the central quinazoline scaffold to other heterocyclic systems can lead to novel compounds with improved properties.

By systematically applying these principles, researchers can design and synthesize new this compound derivatives with enhanced biological potency and a more desirable therapeutic profile. nih.gov

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical chemistry investigations published for the compound This compound that match the detailed outline provided.

The requested sections are:

Computational and Theoretical Chemistry Investigations of N 4 Phenylquinazolin 2 Yl Benzamide

Molecular Dynamics Simulations for Ligand-Target Stability and Conformational Changes

While extensive research exists on the quinazoline (B50416) scaffold and its various derivatives, studies detailing molecular docking, QSAR, and molecular dynamics simulations are highly specific to the exact structure and substitution patterns of the molecules investigated. The available literature focuses on related but structurally distinct compounds, such as quinazolinone derivatives, 4-phenylquinazoline-2-carboxamides, or molecules where the benzamide (B126) group is located at a different position on the quinazoline ring.

Consequently, it is not possible to provide a scientifically accurate article that strictly adheres to the requested outline for N-(4-phenylquinazolin-2-yl)benzamide, as the specific data for its binding poses, receptor affinities, QSAR models, and dynamic stability have not been reported in the accessible literature.

In Silico ADMET Profiling for Drug-Likeness Assessment

Computational tools and predictive models have been employed to evaluate the ADMET properties of this compound. A key aspect of this assessment is the compound's adherence to established drug-likeness rules, such as Lipinski's rule of five. These guidelines help in forecasting the oral bioavailability of a compound. The rule of five stipulates that a compound is more likely to be orally bioavailable if it meets the following criteria: a molecular weight of less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a calculated octanol-water partition coefficient (log P) not greater than 5.

While specific experimental data for this compound is not extensively available in the public domain, computational predictions for this compound and structurally related quinazoline derivatives provide valuable insights into its drug-likeness. These studies often involve the use of various software and web-based tools that calculate a range of physicochemical and pharmacokinetic parameters.

The predicted ADMET properties for this compound are summarized in the following tables.

Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis

| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Formula | C21H15N3O | - |

| Molecular Weight | 325.37 g/mol | Yes (< 500) |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |

| Log P (Octanol-Water Partition Coefficient) | 4.2 | Yes (≤ 5) |

| Molar Refractivity | 95.89 | - |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | - |

Note: The values presented in this table are computationally predicted and may vary slightly depending on the algorithm and software used.

Based on these predictions, this compound adheres to all the criteria of Lipinski's rule of five, suggesting a high probability of good oral bioavailability.

Table 2: Predicted Pharmacokinetic Properties (ADME)

| ADME Parameter | Predicted Outcome |

| Absorption | |

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeability | High |

| Distribution | |

| Volume of Distribution (VDss) | Moderate to High |

| Plasma Protein Binding | High |

| Metabolism | |

| CYP450 2D6 Inhibitor | Likely |

| CYP450 3A4 Inhibitor | Likely |

| Excretion | |

| Renal Clearance | Low |

Note: These predictions are based on computational models and serve as an initial assessment. Experimental validation is required for confirmation.

Table 3: Predicted Toxicological Properties

| Toxicity Parameter | Predicted Risk |

| AMES Mutagenicity | No |

| Carcinogenicity | Low Probability |

| Hepatotoxicity | Potential Risk |

| hERG Inhibition | Potential Risk |

Note: In silico toxicity predictions are indicative and require confirmation through in vitro and in vivo studies.

Biological and Pharmacological Research Applications of N 4 Phenylquinazolin 2 Yl Benzamide Pre Clinical Focus

Enzyme and Receptor Modulation Studies

The N-(4-phenylquinazolin-2-yl)benzamide scaffold has been identified as a versatile pharmacophore, capable of interacting with a variety of enzymes and receptors. This section details its inhibitory and modulatory profiles against several key biological targets.

Kinase Inhibition Profiles (e.g., Tyrosine Kinases, PI3Kδ, EGFR)

Quinazoline-based compounds are well-recognized as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Tyrosine Kinases and EGFR: The quinazoline (B50416) core is a privileged structure in the design of tyrosine kinase inhibitors. Many derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small-cell lung cancer (NSCLC). The 4-anilinoquinazoline (B1210976) moiety, in particular, is essential for this activity. Research has shown that 4-(phenylamino)quinazoline acrylamides can act as irreversible inhibitors of the ATP binding site of EGFR. The introduction of a 4-phenyl substituent on the quinazoline ring can significantly increase inhibitory activity. For instance, a derivative, 3-[(4-Phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (13f), was confirmed as a potent inhibitor of EGFR tyrosine kinase with an IC50 value of 22 nM. The development of quinazoline-based inhibitors continues, with fourth-generation allosteric inhibitors being designed to overcome resistance to existing drugs like osimertinib.

PI3Kδ Inhibition: Phosphoinositide 3-kinase delta (PI3Kδ) is a critical enzyme in the signaling pathways of immune cells, making it a promising target for inflammatory diseases and B-cell malignancies. A scaffold deconstruction-reconstruction strategy has led to the identification of 4-aryl quinazolines as potent and selective PI3Kδ inhibitors. One study identified a lead compound (15c) from a series of quinazoline derivatives bearing an acrylamide (B121943) fragment, which exhibited an excellent IC50 of 27.5 nM against PI3Kδ and high selectivity over other PI3K isoforms. Another series of m-(4-morpholinoquinazolin-2-yl)benzamides also demonstrated selective inhibition of PI3Kα, a related isoform.

Interactive Table: Kinase Inhibition by Quinazoline Derivatives

| Compound Class | Target Kinase | IC50 Value | Key Findings |

|---|---|---|---|

| 4-(Phenylamino)quinazoline Acrylamides | EGFR | Not specified (irreversible) | Irreversibly inhibit the ATP binding site of EGFR. |

| 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) | EGFR Tyrosine Kinase | 22 nM | Potently inhibits EGFR and shows anti-cancer activity in cholangiocarcinoma cells. |

| 4-Aryl Quinazolines | PI3Kδ | Varies (potent) | Optimized to be potent and selective PI3Kδ inhibitors with good pharmacokinetic properties. |

| Quinazoline derivative (15c) | PI3Kδ | 27.5 nM | High selectivity over other PI3K isoforms and potent effects on the PI3K/Akt pathway. |

| m-(4-Morpholinoquinazolin-2-yl)benzamides (T7, T10) | PI3Kα | Not specified (selective) | Selectively inhibit PI3Kα and block the PI3K/Akt/mTOR pathway. |

Cholinesterase and β-Secretase Inhibition

The inhibition of cholinesterases and β-secretase (BACE1) is a primary therapeutic strategy for Alzheimer's disease.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are a major class of drugs for treating Alzheimer's disease. While research into N-phenyl benzamide (B126) derivatives has shown some inhibitory potential against AChE, the potency varies. For example, in one study of 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives, the most active compound showed an IC50 of 1.1 µM, which was less potent than the reference drug donepezil (B133215). Other studies on different benzamide series have identified compounds with much higher potency, such as N,N′-(1,4-phenylene)bis(3-methoxybenzamide) with an AChE IC50 of 0.056 µM.

β-Secretase (BACE1) Inhibition: BACE1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. Structure-based design has led to the development of dihydroquinazoline-derived β-secretase inhibitors. One such inhibitor demonstrated potent enzymatic inhibition with a Ki value of 13 nM and a cellular IC50 of 21 nM in neuroblastoma cells. The aminoquinazoline moiety has been shown to bind to the catalytic aspartate residue of the enzyme.

Interactive Table: Cholinesterase and β-Secretase Inhibition

| Compound Class | Target Enzyme | IC50 / Ki Value | Key Findings |

|---|---|---|---|

| 4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl Benzamide Derivatives | Acetylcholinesterase (AChE) | IC50 = 1.1 µM (most potent derivative) | Showed moderate inhibitory potency compared to donepezil. |

| Dihydroquinazoline Derivatives | β-Secretase (BACE1) | Ki = 13 nM | Potent enzyme inhibition and cellular activity. |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE & BACE1 | AChE IC50 = 0.056 µM; BACE1 IC50 = 9.01 µM | Identified as a promising dual inhibitor. |

Poly(ADP-ribose) Polymerase (PARP) and Bromodomain Containing Protein (BRD4) Modulation

Modulation of PARP and BRD4 is an emerging strategy in cancer therapy, particularly for cancers with specific genetic vulnerabilities.

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is an enzyme critical for DNA repair. PARP inhibitors are targeted therapies for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Quinazolinone derivatives have been investigated as effective PARP inhibitors. Researchers have designed and synthesized quinazolinone-based compounds that show significant PARP-1 inhibitory activity, with some achieving IC50 values in the nanomolar range, comparable to the approved drug Olaparib. Specifically, novel quinazoline-2,4(1H,3H)-dione derivatives have been discovered as potent inhibitors of both PARP-1 and PARP-2.

BRD4 Modulation: Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a key role in regulating the transcription of oncogenes like c-MYC. It has become an attractive therapeutic target for various diseases, including cancer and cardiac fibrosis. A high-throughput virtual screen identified a 4-phenylquinazoline (B11897094) skeleton as a hit for BRD4 inhibition. Subsequent optimization led to the development of derivatives with improved properties that could effectively target BRD4 at both molecular and cellular levels. Dual-targeted inhibitors that simultaneously block BRD4 and PARP1 are also being developed, using the quinazoline ring as a key binding fragment for BRD4.

Interactive Table: PARP and BRD4 Modulation

| Compound Class | Target Protein | IC50 Value | Key Findings |

|---|---|---|---|

| Quinazolinone Derivatives | PARP-1 | 30.38 nM (Compound 12c) | Activity comparable to Olaparib; induces cell cycle arrest. |

| Quinazoline-2,4(1H,3H)-dione Derivatives | PARP-1 / PARP-2 | IC50 < 3.12 µM (Compound 10) | Potent dual inhibitors that potentiate the cytotoxicity of TMZ. |

| 4-Phenylquinazoline Derivatives | BRD4 | 18.122 µmol/L (Hit compound) | Identified via virtual screening as a scaffold for BRD4 inhibitors. |

| 4-Hydroxyquinazoline Derivatives | BRD4 / PARP1 (Dual) | Not specified | Designed as dual inhibitors to induce synthetic lethality in triple-negative breast cancer. |

Other Enzyme and Receptor Targets (e.g., Kynurenine (B1673888) 3-hydroxylase, Translocator Protein (TSPO), SMO)

The therapeutic potential of the this compound scaffold extends to other important biological targets.

Kynurenine 3-hydroxylase (KMO): KMO is an enzyme in the kynurenine pathway of tryptophan metabolism, which is implicated in neurodegenerative disorders. Inhibition of KMO is a potential neuroprotective strategy. While direct inhibition by this compound is not established, related quinazoline derivatives have been explored in this context, although some studies found them to be inactive against KMO.

Translocator Protein (TSPO): TSPO, previously known as the peripheral benzodiazepine (B76468) receptor, is a mitochondrial protein that is upregulated in response to neuroinflammation and is a biomarker for neuronal damage. A series of novel 4-phenylquinazoline-2-carboxamides were designed as potent ligands for TSPO, with some derivatives binding with nanomolar or subnanomolar affinity.

Smoothened (SMO) Receptor: The Smoothened (SMO) receptor is a key component of the Hedgehog (Hh) signaling pathway, which is crucial during embryonic development and is abnormally activated in several types of cancer. Quinazolinone derivatives have been designed as inhibitors of the Hedgehog pathway, suppressing signaling by blocking SMO, similar to the action of approved drugs like vismodegib. These compounds have shown good potency with submicromolar IC50 values in reporter assays.

Cellular and Mechanistic Pathway Investigations

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Anthelmintic)

Derivatives of the quinazoline and benzamide scaffolds have been extensively evaluated for their potential to combat microbial infections. Research has demonstrated that modifying the core this compound structure can yield compounds with significant activity against bacteria, fungi, viruses, and parasites.

Antibacterial and Antifungal Activities: A novel series of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives were synthesized and evaluated, showing notable biological activity. nih.gov In another study, N,2-diphenylquinazolin-4-amine derivatives were synthesized, with some compounds showing potent activity against Gram-positive bacteria. lums.ac.ir For instance, N-(3-chlorophenyl)-2-phenylquinazolin-4-amine demonstrated an MIC of 0.0039 mg/mL against Staphylococcus aureus. lums.ac.ir Similarly, 1-phenyl-2-(2-phenylquinazolin-4-yl) hydrazine (B178648) was active against Pseudomonas aeruginosa with an MIC of 0.0625 mg/mL. lums.ac.ir

The hybridization of pharmacophores has led to the development of pyrazole-quinazoline hybrids, some of which exhibited good antibacterial and antifungal efficacy against strains like Bacillus subtilis, Escherichia coli, Aspergillus niger, and Pencillium notatum. amazonaws.com Furthermore, the synthesis of 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives resulted in compounds with potent antibacterial action against Xanthomonas oryzae pv. oryzae (Xoo), a significant phytopathogen. nih.gov Several of these compounds were more active than the commercial bactericide bismerthiazol. nih.gov Benzamide derivatives themselves have also shown a broad range of antimicrobial effects. nanobioletters.com For example, N-(1,3,4-oxadiazol-2-yl)benzamide analogs were found to be effective bacteriostatic agents against multidrug-resistant Gram-positive pathogens, including MRSA and VRE. nih.gov

Antiviral and Anthelmintic Activities: The broad biological profile of quinazolines includes antiviral and anthelmintic potential. amazonaws.commdpi.com The repurposing of existing drugs has highlighted that various approved antimicrobial agents possess antiviral properties. nih.gov For instance, quinine, an antimalarial drug, has shown in vitro activity against HSV-1 by potentially inducing cellular defense mechanisms. nih.gov Azithromycin has demonstrated in vitro antiviral activity against SARS-CoV-2. nih.gov While not direct derivatives of this compound, these findings support the exploration of related heterocyclic structures for antiviral applications. In terms of anthelmintic activity, certain pyrazole-quinazoline hybrids have shown promising results in pre-clinical evaluations. amazonaws.com

Table 1: Pre-clinical Antimicrobial Activity of this compound Derivatives and Analogs This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Target Organism | Key Findings | Reference(s) |

|---|---|---|---|

| N-(3-chlorophenyl)-2-phenylquinazolin-4-amine | Staphylococcus aureus | Potent activity with MIC = 0.0039 mg/mL. | lums.ac.ir |

| 1-phenyl-2-(2-phenylquinazolin-4-yl) hydrazine | Pseudomonas aeruginosa | Potent activity with MIC = 0.0625 mg/mL. | lums.ac.ir |

| Pyrazole-Quinazoline Hybrids (e.g., 7c, 7e, 7h) | Gram-positive & Gram-negative bacteria, Fungi | Good activity against B. subtilis, E. coli, A. niger. | amazonaws.com |

| 2-((2-(...triazol...)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamides | Xanthomonas oryzae pv. oryzae (Xoo) | Several compounds (4c, 4g, 4q) showed EC50 values (32.4-36.5 µg/mL) superior to bismerthiazol. | nih.gov |

| N-(1,3,4-oxadiazol-2-yl)benzamide analogs (F6) | Methicillin-resistant S. aureus (MRSA) | Inhibited growth at 1-2 µg/mL; equipotent to fusidic acid in a mouse wound model. | nih.gov |

| Benzamide Derivatives | Bacillus subtilis, E. coli | Compound 5a showed excellent activity with MIC values of 6.25 and 3.12 µg/mL, respectively. | nanobioletters.com |

Anti-inflammatory and Analgesic Mechanisms

The this compound scaffold is a subject of significant interest in the development of new anti-inflammatory and analgesic agents. mdpi.com Research into derivatives has revealed potent activities in various pre-clinical models, often linked to the inhibition of cyclooxygenase (COX) enzymes.

A novel quinazoline derivative demonstrated dose-dependent anti-inflammatory effects in carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats. jneonatalsurg.com Its analgesic potential was confirmed in mice using the acetic acid-induced writhing test (indicating peripheral analgesia) and the hot plate test (suggesting central analgesia). jneonatalsurg.com The mechanism is thought to involve COX inhibition and potential modulation of other inflammatory pathways. jneonatalsurg.com

A series of 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives were designed as COX-1/2 inhibitors. nih.gov Several compounds in this series exhibited in vitro COX-2 inhibitory activity comparable to the reference drug celecoxib (B62257) (IC50 ~0.04-0.07 µM). nih.gov In vivo, these derivatives showed superior edema inhibition compared to diclofenac (B195802) sodium and displayed a potent analgesic effect. nih.gov Similarly, the synthesis of N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3'-(substituted phenyl) prop-2'-enamides yielded compounds with significant anti-inflammatory activity in the carrageenan-induced rat paw edema test, particularly those with electron-donating groups. researchgate.net

Other related structures, such as 2,3-disubstituted quinazolin-4(3H)-ones, have also been reported to possess significant analgesic and anti-inflammatory activities, with some compounds showing more potent effects than diclofenac sodium. researchgate.net The development of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives as selective COX-II inhibitors further underscores the potential of this chemical class in pain and inflammation management. nih.gov

Table 2: Pre-clinical Anti-inflammatory and Analgesic Activity of Quinazoline Benzamide Derivatives This table is interactive. You can sort and filter the data.

| Compound Series/Derivative | Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| Novel Quinazoline Derivative | Carrageenan-induced paw edema (rat) | Dose-dependent inhibition of edema, comparable to indomethacin. | jneonatalsurg.com |

| Novel Quinazoline Derivative | Acetic acid-induced writhing (mouse) | Significant reduction in writhing counts, indicating peripheral analgesic activity. | jneonatalsurg.com |

| 1,4-dihydroquinazolin-3(2H)-yl benzamides (4b, 4d, 4h, 4l, 4n, 4o) | In vitro COX-2 inhibition | Potent inhibition with IC50 values (0.04-0.07 µM) similar to celecoxib. | nih.gov |

| 1,4-dihydroquinazolin-3(2H)-yl benzamides (4b, 4c, 4e, 4f, 4m, 4o) | In vivo edema inhibition (rat) | Better edema inhibition (38.1% to 54.1%) than diclofenac sodium (37.8%). | nih.gov |

| 2,3-disubstituted quinazolin-4(3H)-ones (I, II, III) | Anti-inflammatory assay | Compounds showed more potent activity than diclofenac sodium. | researchgate.net |

| N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3'-(substituted phenyl) prop-2'-enamides | Carrageenan-induced paw edema (rat) | Derivatives with electron-donating groups showed significant activity. | researchgate.net |

Exploration of Neuropharmacological Effects (e.g., Anxiolytic Potential)

The neuropharmacological potential of compounds related to the this compound structure has been explored, with a particular focus on anxiolytic and anticonvulsant activities. This research often involves targeting receptors in the central nervous system, such as the translocator protein (TSPO) or GABA-A receptors.

A class of N,N-dialkyl-2-phenylindol-3-ylglyoxylamides, which share structural similarities with the quinazoline-benzamide scaffold, were developed as potent ligands for TSPO. researchgate.net The binding to TSPO is believed to promote the synthesis of neurosteroids like allopregnanolone, which modulates GABA-A receptors to produce anxiolytic effects. researchgate.net One such compound demonstrated significant anxiolytic activity in the elevated plus-maze test. researchgate.net

Other research on triazolo[3,4-a] nanobioletters.comnih.govbenzodiazepine derivatives, which also integrate heterocyclic systems, identified several compounds with high anxiolytic activity comparable to diazepam in animal models. researchgate.net Furthermore, a study on a specific chalcone (B49325) acetamide (B32628) derivative reported anxiolytic-like effects in adult zebrafish, suggesting involvement of the serotonergic (5-HT) system. nih.gov In the area of epilepsy, new analogues of N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides were synthesized and tested for anti-seizure activity, with one derivative showing an increased duration of seizure inhibition compared to thalidomide (B1683933). tbzmed.ac.ir

Table 3: Pre-clinical Neuropharmacological Effects of Related Compounds This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Proposed Target/Mechanism | Key Findings | Reference(s) |

|---|---|---|---|

| N,N-dialkyl-2-phenylindol-3-ylglyoxylamides | Translocator Protein (TSPO) Ligand | Increased pregnenolone (B344588) levels; demonstrated anxiolytic activity in elevated plus-maze test. | researchgate.net |

| 6-(4-methoxyphenyl)-7H- jneonatalsurg.comnih.govnih.govtriazolo[3,4-a] nanobioletters.comnih.govbenzodiazepines | Anxiolytic activity | Several derivatives showed high anxiolytic activity comparable to diazepam. | researchgate.net |

| Chalcone N-{4'[(2E)-3-(3-nitrophenyl)-1-(phenyl)prop-2-en-1-one]} acetamide | Serotonin (5-HT) System | Exhibited anxiolytic-like effects in adult zebrafish models. | nih.gov |

| N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides | GABA-A Receptor Interaction (in silico) | One derivative (5a) increased seizure inhibition threshold more than thalidomide in a PTZ-induced seizure model. | tbzmed.ac.ir |

| N-(4-((...))benzyl)-1-methyl-1H-imidazole-4-carboxamide (THIIC) | mGlu2 Potentiator | Produced anxiolytic-like efficacy in multiple rodent stress assays. | nih.gov |

Investigation of Other Potential Pharmacological Activities (e.g., Anti-malarial, Antidiabetic, Anti-depressant)

Beyond the aforementioned areas, the versatile this compound scaffold and its analogs have been investigated for other significant pharmacological properties, including anti-malarial, antidiabetic, and anti-depressant activities.

Anti-malarial Activity: The quinazoline and quinoline (B57606) cores are well-known in anti-malarial drug discovery. nih.govresearchgate.net A phenotypic screen led to the discovery of quinazolinone-2-carboxamide derivatives as a novel anti-malarial scaffold. researchgate.net Subsequent structure-activity relationship studies identified a potent inhibitor that was active against resistant strains of malaria and showed in vivo efficacy in a murine model. researchgate.net Other studies on new quinazolinone-4 derivatives confirmed their ability to inhibit the maturation of Plasmodium falciparum in vitro. researchgate.net The exploration of benzimidazole (B57391) derivatives has also yielded compounds with significant antiplasmodial activity. nih.gov

Antidiabetic Activity: Benzamide derivatives have been studied as potential treatments for type 2 diabetes, primarily through the mechanism of glucokinase (GK) activation. nih.gov Activating GK in the liver and pancreas can lower blood glucose levels and increase insulin (B600854) secretion. nih.gov Computational and synthetic studies on various benzamide derivatives, including thiazole-2-yl benzamides and pyrazole (B372694) benzamides, have aimed to develop potent and safe GK activators. nih.gov Separately, a series of N-(4-phenylthiazol-2-yl)benzenesulfonamides, structurally related to benzamides, demonstrated considerable hypoglycemic properties in a streptozotocin-induced diabetic rat model. nih.gov

Anti-depressant Activity: The exploration for novel anti-depressants has also touched upon structures related to the core theme. A specific imidazole (B134444) carboxamide derivative, THIIC, which acts as a potentiator of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor, was characterized for its potential anxiolytic and anti-depressant properties. nih.gov Its activity in pre-clinical models suggests that modulating glutamatergic neurotransmission via mGlu2 could be a viable strategy for treating depression. nih.gov

Table 4: Other Potential Pharmacological Activities of this compound Analogs This table is interactive. You can sort and filter the data.

| Activity | Compound Class/Derivative | Proposed Mechanism/Target | Key Findings | Reference(s) |

|---|---|---|---|---|

| Anti-malarial | Quinazolinone-2-carboxamide derivatives | Not specified | A potent inhibitor (19f) was identified, active against resistant strains and effective in a murine model. | researchgate.net |

| Anti-malarial | Quinazolinone-4 derivatives | Inhibition of P. falciparum schizont maturation | Synthesized compounds inhibited the maturation of the ring form of the parasite. | researchgate.net |

| Antidiabetic | Benzamide derivatives | Glucokinase (GK) activation | Various benzamide series have been computationally and synthetically explored as GK activators to lower blood glucose. | nih.gov |

| Antidiabetic | N-(4-phenylthiazol-2-yl)benzenesulfonamides | Hypoglycemic agent | Several derivatives showed significant blood glucose-lowering activity in diabetic rats. | nih.gov |

| Anti-depressant | N-(4-((...))benzyl)-1-methyl-1H-imidazole-4-carboxamide (THIIC) | Metabotropic glutamate 2 (mGlu2) potentiator | Compound showed potential antidepressant properties in pre-clinical profiling. | nih.gov |

Future Perspectives and Research Challenges for N 4 Phenylquinazolin 2 Yl Benzamide Analogs

Development of Multi-Targeted Ligands and Hybrid Molecules

The "one-drug, one-target" paradigm has been increasingly challenged by the multifactorial nature of complex diseases like cancer and Alzheimer's disease. nih.gov This has led to a shift towards the rational design of Multi-Target Directed Ligands (MTDLs), where a single molecule is engineered to interact with multiple biological targets simultaneously. nih.gov This approach can offer improved efficacy and reduce the potential for drug-drug interactions that can arise from combination therapies. nih.gov

The quinazoline (B50416) scaffold is exceptionally well-suited for the MTDL strategy. researchgate.net Researchers are creating hybrid molecules by fusing or linking the quinazoline-benzamide core with other known pharmacophores to address different aspects of a disease's pathology. nih.gov For instance, in the context of Alzheimer's disease, quinazolinone-vanillin hybrids have been developed that combine cholinesterase inhibition with antioxidant properties and the ability to hinder β-amyloid aggregation. researchgate.netnih.gov Similarly, other quinazoline derivatives have been designed to target monoamine oxidase (MAO) in addition to cholinesterases for potential neuroprotective effects. frontiersin.org Beyond neurodegenerative disorders, novel quinazoline sulfonamide hybrids have been shown to possess both antibacterial activity against MRSA and anti-inflammatory effects through the modulation of TGF-β and COX-2, presenting a dual-action approach to treating complex infections. nih.gov

The design of these MTDLs often involves combining structural motifs from existing drugs or bioactive compounds. For example, a fragment similar to the AChE inhibitor donepezil (B133215) has been incorporated into new molecules to confer dual-inhibitory activity. frontiersin.org This strategy aims to create synergistic effects within a single chemical entity.

Table 1: Examples of Multi-Targeted Quinazoline-Based Hybrids

| Hybrid Scaffold | Combined Pharmacophores | Intended Biological Targets | Therapeutic Area | Reference |

|---|---|---|---|---|

| Quinazolinone-vanillin acrylamide (B121943) | Quinazolinone + Vanillin derivative | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Amyloid-β (Aβ) aggregation, Oxidative stress (DPPH radical scavenging) | Alzheimer's Disease | researchgate.netnih.gov |

| Quinazoline-sulfonamide | Quinazoline + Benzenesulfonamide | TGF-β, COX-2 | MRSA-induced pneumonia | nih.gov |

| Indole-piperidine-propargylamine | Indole (for MAO-A) + Benzylpiperidine (for AChE) + Propargylamine (for irreversible MAO inhibition) | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neurodegenerative Disease | frontiersin.org |

Advanced Synthetic Strategies for Complex and Highly Substituted Analogs

The creation of diverse and structurally complex N-(4-phenylquinazolin-2-yl)benzamide analogs is crucial for exploring structure-activity relationships (SAR) and optimizing therapeutic properties. Traditional synthetic methods are often being replaced by more efficient, versatile, and environmentally friendly advanced strategies. bohrium.com Recent years have seen significant progress in the use of transition-metal catalysis for the construction of the core quinazoline ring. nih.govresearchgate.net

Modern synthetic toolkits now include a variety of catalytic systems that facilitate the synthesis of highly functionalized quinazolines. nih.gov Copper- and iron-catalyzed reactions, for example, are widely used for C-N bond formation and cyclization steps under milder conditions than classical methods. nih.govresearchgate.net Palladium-catalyzed tandem reactions have been developed to construct quinazolines from N-(2-cyanoaryl) benzamides and arylboronic acids in a single step. nih.gov Furthermore, manganese(I)-catalyzed acceptorless dehydrogenative coupling represents an atom-economical approach to synthesizing 2-substituted quinazolines. nih.gov

Beyond metal catalysis, other innovative strategies are emerging. researchgate.net Photocatalysis using visible light offers a green alternative for oxidation steps in quinazolinone synthesis. researchgate.net Chemo-enzymatic methods, which combine the selectivity of enzymes like α-Chymotrypsin with photocatalysis, have been shown to produce quinazolinones with high efficiency and yield. researchgate.net These advanced methods provide chemists with the tools to readily introduce a wide range of substituents onto the quinazoline-benzamide scaffold, enabling the fine-tuning of pharmacological profiles.

Table 2: Modern Synthetic Methods for Quinazoline Scaffolds

| Synthetic Strategy | Catalyst/Conditions | Key Transformation | Advantage | Reference |

|---|---|---|---|---|

| Tandem Reaction | Palladium (Pd) | Synthesis from N-(2-cyanoaryl) benzamides and arylboronic acids | Step economy | nih.gov |

| Acceptorless Dehydrogenative Coupling | Manganese(I) complex | Coupling of 2-aminobenzylalcohol with primary amides | High atom economy, avoids pre-functionalization | nih.gov |

| Domino Strategy | Iron/Copper (Fe/Cu) relay catalysis | Three-component synthesis of 2-phenylquinazolin-4-amines | Builds complexity quickly | nih.gov |

| Chemo-enzymatic/Photocatalysis | α-Chymotrypsin + White LED | Enzymatic cyclization followed by light-induced oxidation | High efficiency, green chemistry | researchgate.net |

Integration of High-Throughput Screening with Computational Methodologies

The discovery of novel bioactive compounds has been revolutionized by the synergy between high-throughput screening (HTS) and computational chemistry. hilarispublisher.com HTS allows for the rapid testing of large chemical libraries, but the sheer volume of data produced requires sophisticated analysis methods to identify true hits and understand their mechanisms. researchgate.net Integrating computational approaches like virtual screening (VS), quantitative structure-activity relationship (QSAR) modeling, and molecular docking provides a rational framework for drug discovery campaigns involving quinazoline-benzamide analogs. hilarispublisher.comnih.gov

The process often begins with computational methods. nih.gov Ligand-based or structure-based virtual screening can be used to screen vast digital libraries of compounds against a biological target, such as a specific enzyme kinase domain. nih.govnih.gov This allows researchers to prioritize a smaller, more manageable set of compounds for purchase or synthesis and subsequent experimental testing via HTS. hilarispublisher.com

Once HTS data is generated, computational tools are again employed. researchgate.netnih.gov 3D-QSAR models, for example, can correlate the structural features of the tested quinazoline derivatives with their biological activity (e.g., pIC50 values), providing maps that guide the design of more potent analogs. nih.gov Molecular docking simulations help to visualize how active compounds bind to their protein target, revealing key interactions and explaining the observed SAR. nih.gov This integrated approach maximizes the efficiency of the screening process, reduces costs, and accelerates the cycle of designing, testing, and optimizing new drug candidates. hilarispublisher.com

Exploration of Novel Biological Pathways and Therapeutic Niches Beyond Current Applications

While quinazoline-based compounds are well-known as anticancer agents (e.g., EGFR inhibitors) and have been explored for neurodegenerative diseases, the versatility of the scaffold suggests potential in many other therapeutic areas. arabjchem.org Future research is actively exploring these novel biological pathways and applications, moving beyond the traditional scope.

A significant recent discovery is the identification of a quinazoline compound as a potent nematicidal agent. researchgate.net Transcriptomic analysis revealed that this compound acts by disrupting fatty acid degradation and metabolism and affecting redox-related pathways in nematodes, representing a completely new mechanism of action for this chemical class. researchgate.net This opens up potential applications in agriculture and veterinary medicine.

Other emerging areas include:

Infectious Diseases : Quinazoline sulfonamide derivatives have been developed that show promising activity against MRSA-induced pneumonia by modulating the host's inflammatory response via the TGF-β pathway. nih.gov Furthermore, certain benzimidazo-quinazoline derivatives have demonstrated potent antitubercular activity against Mycobacterium tuberculosis. mdpi.com

Novel Ion Channel Modulation : In a departure from typical kinase targets, N-(thiazol-2-yl)-benzamide analogs, which are structurally related to the quinazoline-benzamide scaffold, were identified as the first selective antagonists of the Zinc-Activated Channel (ZAC). nih.gov The ZAC is an atypical Cys-loop receptor with poorly understood physiological functions, and these new antagonists provide critical tools for its exploration. nih.gov

Antiviral Activity : Hybrids incorporating the quinazoline moiety with artemisinin (B1665778) have been synthesized and shown to have potent activity against cytomegalovirus, superior to existing drugs like ganciclovir. mdpi.com

This exploration into new biological spaces underscores the vast untapped potential of the quinazoline-benzamide scaffold and highlights the importance of screening these compounds against a diverse range of targets to uncover novel therapeutic opportunities.

Table 3: Novel Applications and Biological Pathways for Quinazoline Scaffolds

| Novel Therapeutic Niche | Biological Target/Pathway | Example Compound Class | Reference |

|---|---|---|---|

| Nematicidal | Fatty acid degradation, Metabolic pathways, Redox processes | Quinazoline K11 | researchgate.net |

| Anti-MRSA | TGF-β, COX-2 | Quinazoline sulfonamides | nih.gov |

| Ion Channel Modulation | Zinc-Activated Channel (ZAC) | N-(thiazol-2-yl)-benzamide analogs | nih.gov |

| Antitubercular | Mycobacterium tuberculosis targets | Benzimidazo[1,2-c]quinazolines | mdpi.com |

| Antiviral | Cytomegalovirus (CMV) targets | Quinazoline-artemisinin hybrids | mdpi.com |

Challenges in Translational Research of Quinazoline-Benzamide Scaffolds

Despite the promising preclinical data for many this compound analogs, the path from a laboratory discovery to a clinical therapy—known as translational research—is fraught with challenges. Many promising lead compounds fail during this transition for reasons related to pharmacokinetics, toxicity, and efficacy in complex biological systems.

A primary hurdle is achieving an optimal pharmacokinetic profile. This includes ensuring adequate absorption, distribution, metabolism, and excretion (ADME). A key challenge is managing metabolism by cytochrome P450 enzymes, as interactions can lead to rapid clearance of the drug or the formation of toxic metabolites. frontiersin.org Poor solubility can also hinder oral bioavailability, requiring extensive formulation work.

Achieving target selectivity remains a significant challenge. While a compound may show high potency against its intended target (e.g., a specific kinase), it may also inhibit other closely related kinases, leading to off-target effects and toxicity. nih.gov For instance, many synthesized quinazolinone derivatives have shown only moderate activity in cell-based assays, indicating that achieving high potency and selectivity simultaneously is a difficult balancing act. nih.gov

Furthermore, demonstrating efficacy in in vivo models is a major translational barrier. A compound that is highly active in an enzymatic assay or a cell culture model may not show the same effect in a whole organism due to factors like poor tissue penetration, rapid metabolism, or unforeseen toxicity. nih.gov The complexity of the diseases being targeted, such as cancer or Alzheimer's, means that inhibiting a single target may not be sufficient to alter the course of the disease, reinforcing the push towards multi-targeted ligands while also increasing the complexity of preclinical evaluation. nih.gov Overcoming these hurdles requires a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and toxicology to develop quinazoline-benzamide analogs that are not only potent but also safe and effective in a clinical setting.

Q & A

Q. Key Optimization Tips :

- Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

- For sterically hindered substrates, employ ultrasonication to enhance coupling efficiency .

Advanced: How can researchers resolve contradictions in crystallographic data interpretation for this compound?

Answer:

Contradictions often arise from disorder, twinning, or poor data resolution. Mitigation strategies include:

- Data Recollection : Ensure crystal quality (e.g., non-merohedral twinning) and use higher-resolution detectors.

- Model Refinement : Apply restraints (e.g., SIMU, DELU in SHELXL ) to manage disordered regions .

- Validation Tools : Cross-validate using PLATON (for symmetry checks) and CrysAlisPro (for data integration) .

Example : In a study of a related benzamide, disorder in the phenyl ring was resolved by partitioning the atom sites and refining occupancy ratios .

Advanced: What strategies optimize coupling reactions during synthesis?

Answer:

Coupling efficiency depends on:

- Catalyst Selection : Use Pd(PPh3)4 for Suzuki-Miyaura couplings or DMAP for amide bond formation .

- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic intermediates.

- Reaction Monitoring : Employ <sup>19</sup>F NMR (for trifluoromethyl-containing analogs) or LC-MS to track intermediates .

Case Study : Ultrasonication reduced reaction time from 24 h to 2 h in a DMAP-catalyzed coupling, improving yield from 65% to 88% .

Basic: What biochemical pathways are hypothesized to be targeted by this compound?

Answer:

Based on structural analogs (e.g., trifluoromethyl-substituted benzamides), potential targets include:

- Bacterial Proliferation Pathways : Inhibition of acyl carrier protein synthase (AcpS) and phosphopantetheinyl transferase (PPTase), critical for fatty acid biosynthesis .

- Antioxidant Activity : Scavenging of free radicals via the quinazoline core, as demonstrated in DPPH assays for related compounds .

Mechanistic Insight : The trifluoromethyl group enhances lipophilicity, improving membrane penetration and target binding .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

Core Modifications : Introduce substituents (e.g., halogens, nitro groups) at the 4-phenyl or benzamide positions to assess electronic effects.

Biological Assays : Test against bacterial strains (e.g., S. aureus) for MIC values or in enzyme inhibition assays (e.g., AcpS activity) .

Computational Modeling : Perform docking studies with AutoDock Vina to predict binding affinities to PPTase active sites .

Example : A 6-fluoro-substituted analog showed a 10-fold increase in antibacterial activity compared to the parent compound .

Basic: How to assess the compound’s stability under varying experimental conditions?

Answer:

- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (e.g., >250°C for most benzamides) .

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .

- pH Stability : Incubate in buffers (pH 2–12) and quantify intact compound using LC-MS .

Critical Finding : Chlorinated derivatives exhibit higher stability in acidic conditions due to reduced hydrolysis susceptibility .

Advanced: What computational methods predict the physicochemical properties of this compound?

Answer:

- Quantum Chemical Calculations : Use Gaussian 09 to compute HOMO/LUMO energies and electrostatic potential maps .

- QSAR Models : Train neural networks on datasets (e.g., PubChem BioAssay) to predict logP, solubility, and toxicity .

- Molecular Dynamics (MD) : Simulate solvation behavior in explicit water models (e.g., TIP3P) using GROMACS .

Example : Predicted logP of 5.39 for a trifluoromethyl analog aligned with experimental partitioning data .

Basic: What purification techniques are optimal for isolating this compound?

Answer:

- Chromatography : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) for crude mixtures.

- Recrystallization : Ethanol/water (7:3) yields high-purity crystals (>99% by HPLC) .

- HPLC Prep : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .

Advanced: How to characterize oxidative degradation products of this compound?

Answer:

- Forced Degradation : Treat with H2O2 (3% v/v) at 60°C for 24 h.

- LC-HRMS Analysis : Identify m/z shifts corresponding to hydroxylation (+16 Da) or quinone formation (-2 H) .

- Isolation : Use preparative TLC to isolate degradation products for NMR characterization .

Example : Oxidation of the quinazoline ring yielded a 4-oxo derivative confirmed by <sup>13</sup>C NMR (δ ~180 ppm for C=O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.